Lipophilicity (XLogP3) Head-to-Head: Target Compound vs. Primary Sulfonamide Analog vs. Acetazolamide
The target N,N-dimethyl compound exhibits a computed XLogP3 of 2.1 , representing a 0.6 log unit increase over the primary sulfonamide analog 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (XLogP3 = 1.5, CAS 1858257-31-4) , and a >2.4 log unit increase over acetazolamide (XLogP = −0.3 to −0.98) [1]. In drug-design practice, a ΔlogP of +0.6 typically corresponds to an approximately 4-fold increase in membrane partition coefficient, while the gap versus acetazolamide exceeds two orders of magnitude in predicted passive permeability. This positions the target compound in a substantially more lipophilic region of chemical space, with implications for blood-brain barrier penetration and intracellular distribution that neither the primary sulfonamide analog nor acetazolamide can replicate.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Primary sulfonamide analog: XLogP3 = 1.5; Acetazolamide: XLogP = −0.3 to −0.98 |
| Quantified Difference | ΔXLogP3 = +0.6 vs. primary sulfonamide analog; ΔXLogP3 > +2.4 vs. acetazolamide |
| Conditions | Computed XLogP3 values from vendor-published computational chemistry data (Alfa Chemistry) and independent database entries (CPRiL/ZINC) |
Why This Matters
Higher lipophilicity predicts greater passive membrane permeability and potential CNS exposure, making the target compound the preferred choice for research applications requiring intracellular target engagement or blood-brain barrier penetration, where the primary sulfonamide analog or acetazolamide would underperform.
- [1] CPRiL / ZINC. Acetazolamide computed properties: XLogP −0.3 to −0.98; HBD = 2; TPSA ≈ 151.66 Ų. View Source
